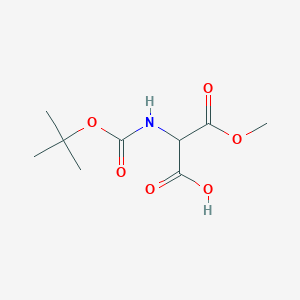

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid

Übersicht

Beschreibung

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid is an organic compound commonly used in synthetic organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect amine groups during chemical reactions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Wirkmechanismus

Target of Action

The primary targets of 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid are amino acids and peptides . This compound is a tert-butyloxycarbonyl (Boc)-protected amino acid , which is used in peptide synthesis as a protecting group for the amino group . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , making it an ideal protecting group in peptide synthesis.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The Boc group in the compound protects the amino group during peptide synthesis . The Boc group can be removed under acidic conditions or high temperatures , allowing the amino group to participate in peptide bond formation . The compound can also participate in nucleophilic substitution reactions through intramolecular hydrogen bonding .

Biochemical Pathways

The compound plays a crucial role in the synthesis of dipeptides and other peptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound can also be used in the synthesis of other bioactive compounds, such as glucosamine synthase inhibitors and myosin kinase inhibitors .

Pharmacokinetics

The compound’s solubility in various solvents has been reported . The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The compound’s action results in the formation of peptides through peptide bond formation . The compound can also participate in the synthesis of other bioactive compounds . The removal of the Boc group from the compound under acidic conditions or high temperatures allows the amino group to participate in these reactions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the environment, as the Boc group can be removed under acidic conditions . The compound’s solubility in various solvents can also influence its reactivity and efficacy . Furthermore, the compound’s stability and reactivity can be influenced by temperature, as the Boc group can be removed at high temperatures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . The Boc group can be introduced under aqueous conditions or in organic solvents, depending on the specific requirements of the synthesis .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often involves the use of flow microreactor systems. These systems allow for the efficient and scalable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The use of flow microreactors enhances the efficiency and sustainability of the production process compared to traditional batch methods.

Analyse Chemischer Reaktionen

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.

Major Products

The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific nucleophiles used in the reactions .

Wissenschaftliche Forschungsanwendungen

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications for protecting amine groups during synthesis.

tert-Butyloxycarbonyl-protected amino acid ionic liquids: These are used in dipeptide synthesis and other organic reactions where selective protection is required.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid is unique due to its specific structure, which combines the Boc protecting group with a methoxy and oxo functional group. This combination allows for versatile applications in synthetic organic chemistry, particularly in the synthesis of complex molecules and peptides .

Biologische Aktivität

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid, also known by its CAS number 61172-71-2, is a compound with significant potential in the field of medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) group, which is commonly used in the protection of amino groups during peptide synthesis, and a methoxy group that may influence its biological activity. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H15NO6

- Molecular Weight : 233.22 g/mol

- CAS Number : 61172-71-2

The biological activity of this compound primarily revolves around its role as an amino acid derivative. Compounds like this can act as enzyme inhibitors or modulators, affecting various biochemical pathways. The Boc group enhances the stability and solubility of the compound, which can facilitate its interaction with biological targets.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may have antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells.

- Enzyme Inhibition : The presence of the methoxy and carbonyl functionalities suggests potential inhibition of specific enzymes involved in metabolic pathways.

- Neuroprotective Effects : Some studies have indicated that similar compounds may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Neuroprotection | Modulation of neurotransmitter systems |

Case Study 1: Antitumor Properties

A study conducted on various amino acid derivatives demonstrated that this compound showed significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways, leading to cell death in a dose-dependent manner.

Case Study 2: Enzyme Interaction

In vitro assays revealed that this compound could inhibit specific enzymes linked to metabolic pathways critical for tumor progression. Further kinetic studies suggested that it acts as a competitive inhibitor, binding effectively to the active site.

Eigenschaften

IUPAC Name |

3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO6/c1-9(2,3)16-8(14)10-5(6(11)12)7(13)15-4/h5H,1-4H3,(H,10,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNBSNGOUCJPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456244 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-3-oxoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61172-71-2 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-3-oxoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.